Cas no 18086-33-4 ((2-Ethoxy-5-methoxyphenyl)acetic acid)
(2-Ethoxy-5-methoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (2-ETHOXY-5-METHOXYPHENYL)-ACETIC ACID
- (2-ethoxy-5-methoxyphenyl)acetic acid
- STL282213
- BBL023112
- (2-ethoxy-5-methoxy-phenyl)-acetic acid
- H2505
- (2-ethoxy-5-methoxyphenyl)-acetic acid, AldrichCPR
- (2-Ethoxy-5-methoxyphenyl)acetic acid
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- Inchi: 1S/C11H14O4/c1-3-15-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)
- InChI Key: SKBSZAKPEASKMK-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1CC(=O)O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 205
- XLogP3: 1.7
- Topological Polar Surface Area: 55.8
(2-Ethoxy-5-methoxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E499310-10mg |
(2-ethoxy-5-methoxyphenyl)acetic Acid |
18086-33-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E499310-50mg |
(2-ethoxy-5-methoxyphenyl)acetic Acid |
18086-33-4 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E499310-100mg |
(2-ethoxy-5-methoxyphenyl)acetic Acid |
18086-33-4 | 100mg |
$ 275.00 | 2022-06-05 |
(2-Ethoxy-5-methoxyphenyl)acetic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (2-Ethoxy-5-methoxyphenyl)acetic acid
Recent Advances in the Study of (2-Ethoxy-5-methoxyphenyl)acetic Acid (CAS: 18086-33-4) and Its Applications in Chemical Biology and Medicine
The compound (2-Ethoxy-5-methoxyphenyl)acetic acid (CAS: 18086-33-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications and potential therapeutic benefits. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and analgesic agents.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for (2-Ethoxy-5-methoxyphenyl)acetic acid, emphasizing its efficiency and scalability. The researchers utilized a multi-step synthesis involving the Friedel-Crafts acylation followed by ester hydrolysis, achieving a high yield of the target compound. The study also investigated the compound's stability under various physiological conditions, which is critical for its potential use in pharmaceutical formulations. The findings suggest that (2-Ethoxy-5-methoxyphenyl)acetic acid exhibits excellent stability in acidic environments, making it a promising candidate for oral drug delivery.
In another groundbreaking study, researchers from the University of Cambridge demonstrated the compound's anti-inflammatory properties in vitro and in vivo. Using a murine model of rheumatoid arthritis, the team found that (2-Ethoxy-5-methoxyphenyl)acetic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study also revealed that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation. These findings position (2-Ethoxy-5-methoxyphenyl)acetic acid as a potential lead compound for the development of novel anti-inflammatory drugs.
Further research has explored the compound's potential in pain management. A 2024 study published in Pain Research and Management investigated its analgesic effects in a rat model of neuropathic pain. The results indicated that (2-Ethoxy-5-methoxyphenyl)acetic acid not only alleviated pain but also exhibited fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study attributed these effects to the compound's unique mechanism of action, which involves modulation of the endocannabinoid system. This discovery opens new avenues for the development of safer and more effective pain relievers.
Beyond its therapeutic potential, (2-Ethoxy-5-methoxyphenyl)acetic acid has also been studied for its role in chemical biology. A recent paper in ACS Chemical Biology highlighted its use as a building block for the synthesis of fluorescent probes. These probes were employed to study cellular processes such as protein-protein interactions and enzyme activity. The versatility of (2-Ethoxy-5-methoxyphenyl)acetic acid in these applications underscores its importance as a tool in both basic and applied research.
In conclusion, the latest research on (2-Ethoxy-5-methoxyphenyl)acetic acid (CAS: 18086-33-4) demonstrates its multifaceted potential in chemical biology and medicine. From its role as a synthetic intermediate to its promising therapeutic applications, this compound continues to be a subject of intense study. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in clinical trials. The ongoing advancements in this area hold great promise for the development of new drugs and research tools that could significantly impact human health.
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